REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]2[O:14][CH2:13][O:12][C:4]=2[CH:5]=[C:6]([CH3:11])[C:7]=1[N+:8]([O-])=O.[H][H]>[Pd].C(O)C>[CH3:1][C:2]1[C:3]2[O:14][CH2:13][O:12][C:4]=2[CH:5]=[C:6]([CH3:11])[C:7]=1[NH2:8]
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Name
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3,5-Dimethyl-4-nitro-I,2-(methylenedioxy)benzene
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC=1C2=C(C=C(C1[N+](=O)[O-])C)OCO2
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Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C(=CC2=C1OCO2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |